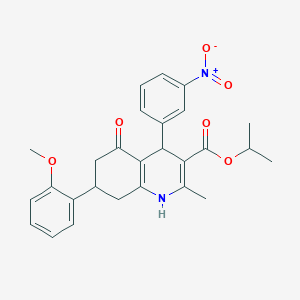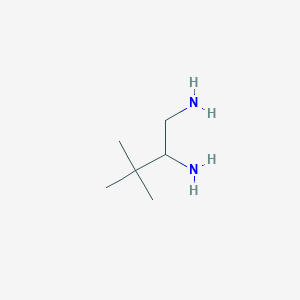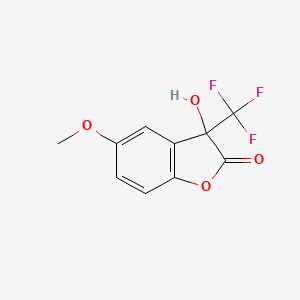![molecular formula C21H24N2O4 B11091197 5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B11091197.png)
5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione typically involves multi-step organic reactions. One common method includes the aldol condensation reaction between isoquinoline-1,3-dione and suitable aldehydes or ketones . The reaction conditions often require the presence of a base catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5,5-Diethyl-1-(Morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 5,5-Diethyl-1-(Morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann wirken, indem sie Enzyme oder Rezeptoren hemmt, die an Krankheitsprozessen beteiligt sind. Detaillierte Studien zu ihren molekularen Zielstrukturen und Signalwegen sind im Gange, um ihren Wirkmechanismus vollständig zu klären .
Wirkmechanismus
The mechanism of action of 5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Isochinolin-Derivate wie:
- Isochinolin-1,3-dion
- Benzimidazo[2,1-a]isoquinolin
- N-Isoindolin-1,3-dion
Einzigartigkeit
Was 5,5-Diethyl-1-(Morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dion von ähnlichen Verbindungen unterscheidet, sind seine einzigartigen Strukturmerkmale, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C21H24N2O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
5,5-diethyl-1-(morpholine-4-carbonyl)-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione |
InChI |
InChI=1S/C21H24N2O4/c1-3-21(4-2)13-14-7-5-6-8-15(14)17-16(18(24)20(26)23(17)21)19(25)22-9-11-27-12-10-22/h5-8H,3-4,9-13H2,1-2H3 |
InChI-Schlüssel |
FWYWWHJQQXUGBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCOCC4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione](/img/structure/B11091115.png)
![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11091123.png)



![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11091151.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B11091153.png)
![1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide](/img/structure/B11091159.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide](/img/structure/B11091161.png)
![2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11091174.png)
![2-{[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B11091175.png)
![6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one](/img/structure/B11091188.png)
![2-[(7-amino-7,7a-dihydro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11091194.png)

